6-Chloropurine

Catalog No.
S619776
CAS No.
87-42-3
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine

CAS Number

87-42-3

Product Name

6-Chloropurine

IUPAC Name

6-chloro-7H-purine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Synonyms

6-Chloro-9H-purine; NSC 744;

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Cl

Organic Synthesis:

-Chloropurine serves as a valuable starting material for the synthesis of other purine derivatives, particularly 9-alkylpurines. This process involves the alkylation of 6-chloropurine with various substituted alkyl halides in dimethyl sulfoxide (DMSO). These synthesized 9-alkylpurines find applications in various research areas, including medicinal chemistry and material science.

Biochemical Studies:

Studies have explored the metabolic effects of 6-chloropurine in vivo and in vitro. It exhibits a slight inhibitory effect on nucleic acid biosynthesis and has been shown to decrease the utilization of acetate for lipid synthesis and glycine incorporation in protein synthesis []. These findings provide insights into the potential mechanisms of action of 6-chloropurine and its derivatives.

6-Chloropurine is a halogenated purine derivative with the molecular formula C5H3ClN4C_5H_3ClN_4. It features a chlorine atom at the sixth position of the purine ring, which significantly influences its chemical properties and biological activities. This compound is structurally related to adenine and guanine, being part of the broader family of nucleobases that are essential for various biological processes.

  • 6-Chloropurine should be handled with care as it may be harmful if inhaled, ingested, or absorbed through the skin [].
  • It is recommended to consult safety data sheets (SDS) before handling this compound [].
, primarily due to its electrophilic nature. Notable reactions include:

  • Aryl Substitution: 6-Chloropurine can undergo direct arylation with aromatic compounds in the presence of aluminum chloride, yielding highly functionalized C6-aryl-substituted purines .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the synthesis of diverse purine derivatives .
  • Dechlorination: Under certain conditions, 6-chloropurine can be dechlorinated to produce other purines .

6-Chloropurine exhibits significant biological activity, particularly in the realm of cancer research. It has been identified as a potential antitumor agent, capable of inducing apoptosis and G2/M cell cycle arrest in cancer cells . Additionally, it serves as a precursor for various nucleosides that possess cytotoxic properties, making it valuable in therapeutic applications.

The synthesis of 6-chloropurine can be achieved through several methods:

  • Chlorination of Acetyl Hypoxanthine: A common method involves reacting acetyl hypoxanthine with phosphorus oxychloride in the presence of a tertiary amine catalyst at elevated temperatures (70-105 °C). This method typically yields 6-chloropurine after cooling and pH adjustment .
  • Direct Arylation: As mentioned earlier, 6-chloropurine can be synthesized via direct arylation with aromatics using aluminum chloride as a catalyst .

6-Chloropurine is primarily used in research and pharmaceutical development:

  • Antitumor Research: Its derivatives are being explored for their potential use as anticancer agents due to their ability to induce cell death in malignant cells .
  • Nucleotide Synthesis: It serves as a building block for synthesizing modified nucleotides and nucleosides, which are crucial for various biochemical studies and drug development.

Studies on 6-chloropurine interactions indicate its potential for forming complexes with DNA and RNA, influencing nucleic acid metabolism. Its derivatives have been shown to interact with cellular enzymes involved in nucleotide synthesis and repair mechanisms, thereby affecting cellular proliferation and apoptosis pathways .

Several compounds share structural similarities with 6-chloropurine. Here are some notable examples:

Compound NameStructureUnique Features
AdenineC5H5N5Natural nucleobase; essential for DNA/RNA
GuanineC5H5N5OContains an oxygen atom; involved in energy transfer
2-AminopurineC5H7N5Amino group at position 2; used in mutagenesis studies
8-ChloroadenosineC10H12ClN5O4Chlorinated adenosine derivative; antiviral properties

Each compound exhibits unique biological activities and applications, but 6-chloropurine stands out due to its specific chlorination pattern that enhances its reactivity and biological effects.

6-Chloropurine (C₅H₃ClN₄, CAS 87-42-3) is a halogenated purine derivative first synthesized in the mid-20th century. Its molecular structure features a chlorine atom at the 6-position of the purine ring, replacing the hydroxyl group of hypoxanthine. Early characterization revealed a yellow-orange crystalline solid with a molecular weight of 154.56 g/mol and a decomposition point exceeding 300°C. The compound’s UV absorption spectrum (λₘₐₓ ≈ 265 nm at pH 11) provided critical insights into its electronic properties.

Table 1: Key Physical and Chemical Properties of 6-Chloropurine

PropertyValueSource
Molecular FormulaC₅H₃ClN₄
Molecular Weight154.56 g/mol
Melting Point>300°C (decomposition)
Solubility5 g/L in water; soluble in DMSO
pKa7.47 (predicted)

Historical Significance in Purine Chemistry

6-Chloropurine emerged as a pivotal intermediate in purine chemistry due to its reactivity at the 6-position. Its synthesis from hypoxanthine via treatment with phosphoryl chloride (POCl₃) and dimethylaniline marked a breakthrough in nucleobase modification. This method enabled the production of diverse 6-substituted purines, including 6-mercaptopurine (6-MP), a landmark antileukemic agent. The compound’s versatility in alkylation and nucleophilic substitution reactions solidified its role in synthesizing bioactive molecules, such as 9-alkylpurines and 6-succinoaminopurine.

Patent Development and Early Research (1950s)

The 1950s witnessed intensive patent activity around 6-chloropurine. U.S. Patent 2,832,781 (1958) detailed its synthesis and utility in producing 6-mercaptopurine, highlighting its dual role as a chemotherapeutic intermediate and a physiologically active compound. Subsequent patents, such as U.S. 2,815,346 (1957), expanded its applications to derivatives like 2-amino-6-chloropurine, underscoring its potential in antiviral and anticancer research. These innovations laid the groundwork for modern purine-based drug discovery.

Table 2: Key Patents Involving 6-Chloropurine

Patent NumberYearContributionKey Inventors
US 2,832,7811958Synthesis of 6-chloropurine and 6-MPHitchings & Elion
US 2,815,3461957Derivatives (e.g., 2-amino-6-chloropurine)Hitchings & Elion
US 4,405,7811983Purification methods for 6-halogenopurinesPolaroid Corporation

Contributions of Hitchings and Elion

Dr. George H. Hitchings and Dr. Gertrude B. Elion revolutionized chemotherapy through their work on 6-chloropurine at Burroughs Wellcome & Co. Their rational drug design approach exploited the compound’s reactivity to develop 6-mercaptopurine, the first effective treatment for childhood leukemia. By substituting the chlorine atom with thiol groups, they created a purine antimetabolite that disrupted DNA synthesis in cancer cells. This discovery earned them the 1988 Nobel Prize in Physiology or Medicine and established 6-chloropurine as a cornerstone of antimetabolite therapy.

Research Applications and Modern Developments

Anticancer and Antiviral Agents

6-Chloropurine derivatives exhibit broad bioactivity. Recent studies highlight 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines as selective anti-lung cancer agents, with compound 8 showing an IC₅₀ of 2.80 μM against A549 cells. Additionally, 6-chloropurine riboside 5'-monophosphate (5843-59-4) has been explored for its role in modulating RNA function.

Synthetic Methodologies

Modern synthesis routes retain the core approach of reacting hypoxanthine with POCl₃, though optimized conditions (e.g., microwave-assisted heating) now enhance yields. Recent advances include palladium-catalyzed cross-coupling reactions to generate 2,6-dichloropurines, expanding access to novel analogs.

Classical Synthesis Approaches

Hypoxanthine-Based Synthesis

The chlorination of hypoxanthine (6-hydroxypurine) represents the cornerstone of classical 6-chloropurine synthesis. Early methods utilized phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA) as a HCl scavenger, achieving moderate yields of 60–70% [2] [3]. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the C6 position is replaced by chlorine. A critical breakthrough emerged with the development of bis(trichloromethyl) carbonate (BTC) in combination with thionyl chloride (SOCl₂) and 4-dimethylaminopyridine (DMAP), which increased yields to 85–90% under milder conditions [2]. This system avoids phosphorus-containing reagents, reducing environmental impact while enhancing regioselectivity. The mechanism involves DMAP-catalyzed activation of hypoxanthine, followed by chloride displacement (Fig. 1) [2].

Phosphoryl Chloride Reaction Mechanisms

Phosphorus oxychloride (POCl₃) mediates chlorination through the formation of a reactive pyridinium intermediate. When hypoxanthine reacts with POCl₃ and N,N-diethylaniline, the hydroxyl group is converted to a better leaving group via phosphorylation [3]. Subsequent attack by chloride ion yields 6-chloropurine, with the tertiary amine base neutralizing generated HCl. Kinetic studies reveal that reaction rates double when the temperature increases from 60°C to 80°C, though prolonged heating above 100°C promotes decomposition [3]. The stoichiometric ratio of POCl₃ to hypoxanthine (3:1) ensures complete conversion, with excess reagent distilled under vacuum for recycling [3].

Role of Unreactive Bases in Synthesis

Non-nucleophilic bases like DMA and N,N-diethylaniline play dual roles: HCl scavenging and intermediate stabilization. These bases prevent protonation of the purine ring’s N7 and N9 positions, which would deactivate the substrate toward electrophilic substitution [3]. DMAP enhances reactivity through transient N-oxide formation, lowering the activation energy for chloride displacement [2]. Base selection critically influences reaction efficiency—switching from DMA to DMAP in BTC/SOCl₂ systems reduces reaction times from 12 hours to 2 hours while improving yields by 15% [2].

Modern Synthetic Pathways

PEG-2000 Phase Transfer Catalysis

Polyethylene glycol (PEG-2000) acts as a phase-transfer catalyst in biphasic chlorination systems. A 2020 study demonstrated that PEG-2000 facilitates chloride ion transfer from aqueous NaHCO₃ to a toluene solution of hypoxanthine and BTC, achieving 92% yield at 50°C [2]. The polymer’s ether oxygen atoms coordinate with sodium ions, liberating chloride anions for nucleophilic attack. This method eliminates the need for toxic amines, reducing waste treatment costs by 40% compared to traditional approaches [2].

2,9-Diacetylguanine Chlorination

While guanine derivatives are less commonly used due to solubility challenges, protected analogs enable selective chlorination. 2,9-Diacetylguanine reacts with POCl₃ in acetonitrile at 80°C, yielding 6-chloropurine after deprotection with ammonium hydroxide [1]. Acetyl groups prevent N7 and N9 participation, directing chlorination exclusively to the C6 position. This method achieves 75% isolated yield but requires additional purification steps to remove acetylated byproducts [1].

Optimization of Reaction Conditions

Modern protocols optimize temperature, solvent polarity, and catalyst loading. In BTC/SOCl₂ systems, increasing DMAP concentration from 5 mol% to 10 mol% boosts yields from 78% to 92%, while exceeding 15 mol% leads to emulsion formation during workup [2]. Solvent screening identified dichloromethane as optimal, providing a 30% rate enhancement over THF due to improved hypoxanthine solubility [2]. Microwave-assisted reactions at 100°C for 10 minutes achieve 89% yield, demonstrating the feasibility of rapid, energy-efficient synthesis [2].

Scalable Industrial Production Methods

Yield Optimization Strategies

Industrial processes employ continuous flow reactors to maximize yields and minimize byproducts. A three-stage system featuring in-line FTIR monitoring adjusts POCl₃ feed rates in real-time, maintaining hypoxanthine conversion above 98% [2]. Solvent recycling reduces raw material costs by 65%, with spent toluene purified via fractional distillation for reuse [2]. Statistical experimental design identified optimal parameters: 75°C, 2.5:1 POCl₃/hypoxanthine ratio, and 1.2 equiv DMAP, achieving 94% yield at 500 kg/batch scale [2].

Purification Techniques

Crystallization remains the primary purification method, with 6-chloropurine’s solubility exploited for recrystallization from ethanol/water (4:1 v/v). Impurities including unreacted hypoxanthine and phosphoric acid derivatives are removed via activated carbon filtration, achieving 99.5% purity [1]. Large-scale column chromatography using silica gel modified with triethylamine effectively separates chlorinated isomers, though this adds 15–20% to production costs [1].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.0046238 g/mol

Monoisotopic Mass

154.0046238 g/mol

Heavy Atom Count

10

UNII

OH8700156W

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

133762-83-1
87-42-3

Wikipedia

6-chloropurine

Dates

Modify: 2023-09-14

Explore Compound Types